molecular formula C9H8ClN3 B13675736 3-Chloro-2-(5-methyl-2-imidazolyl)pyridine

3-Chloro-2-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13675736
M. Wt: 193.63 g/mol
InChI Key: KNSAQNSHCIFWFP-UHFFFAOYSA-N
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Description

3-Chloro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents on the imidazole and pyridine rings, respectively, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with 5-methylimidazole in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .

Scientific Research Applications

3-Chloro-2-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The chloro and methyl substituents influence the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal applications, the compound may inhibit enzyme activity or modulate receptor function through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylimidazole: Similar structure but lacks the pyridine ring.

    3-Chloro-2-pyridylimidazole: Similar structure but lacks the methyl group on the imidazole ring.

    5-Methyl-2-imidazolylpyridine: Similar structure but lacks the chloro group.

Uniqueness

3-Chloro-2-(5-methyl-2-imidazolyl)pyridine is unique due to the presence of both chloro and methyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents with the pyridine and imidazole rings enhances the compound’s versatility in various applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-2-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C9H8ClN3/c1-6-5-12-9(13-6)8-7(10)3-2-4-11-8/h2-5H,1H3,(H,12,13)

InChI Key

KNSAQNSHCIFWFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=CC=N2)Cl

Origin of Product

United States

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